molecular formula C14H15ClN4O B2589333 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone CAS No. 2034489-95-5

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone

Cat. No.: B2589333
CAS No.: 2034489-95-5
M. Wt: 290.75
InChI Key: QQPAZONXHYITRP-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-Triazol-2-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone is a synthetic small molecule designed for research purposes, integrating a pyrrolidine ring linked to a 1,2,3-triazole and a chlorophenyl ethanone moiety. This specific architecture is of significant interest in medicinal chemistry for developing novel therapeutic agents, particularly in oncology and infectious disease research. Compounds featuring pyrrolidine and 1,2,3-triazole motifs in a single scaffold have demonstrated substantial anti-proliferative activity against human cancer cell lines. Specifically, polysubstituted pyrrolidines linked to 1,2,3-triazoles have been shown to significantly reduce cell proliferation, with certain analogs acting by delaying the cell cycle at the DNA synthesis phase . The presence of the triazole ring, a privileged scaffold in drug discovery, is frequently associated with the ability to inhibit key enzymes and interact with diverse biological targets . The structural framework of this compound suggests potential for varied mechanisms of action. Related heterocyclic compounds, such as those based on the 1,3,4-oxadiazole core, are known to exert anticancer effects by targeting critical enzymes including thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . Furthermore, complex molecules incorporating pyrrolidinone and triazole fragments have exhibited potent antibacterial properties, showing enhanced efficacy against a range of Gram-positive and Gram-negative bacterial strains compared to established antibiotics . This makes the compound a valuable probe for researching new pathways to overcome antibacterial resistance.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O/c15-13-4-2-1-3-11(13)9-14(20)18-8-5-12(10-18)19-16-6-7-17-19/h1-4,6-7,12H,5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPAZONXHYITRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction involving a suitable precursor.

    Coupling with Chlorophenyl Group: The final step involves coupling the triazole-pyrrolidine intermediate with a 2-chlorophenyl ethanone derivative under appropriate conditions, such as using a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times, temperatures, and using cost-effective reagents and solvents.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in the ethanone moiety undergoes oxidation under controlled conditions:

  • Reagent : Potassium permanganate (KMnO₄) in acidic or alkaline media.

  • Product : Formation of carboxylic acid derivatives via cleavage of the ketone group.

  • Mechanism : Radical-mediated oxidation targeting the α-carbon adjacent to the carbonyl group.

Reduction Reactions

The ketone group is reducible to secondary alcohols:

  • Reagent : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Product : 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanol.

  • Selectivity : NaBH₄ preferentially reduces the ketone without affecting the triazole ring.

Substitution Reactions

The chlorophenyl group participates in nucleophilic aromatic substitution (NAS):

  • Reagent : Alkylating agents (e.g., methyl iodide) or amines.

  • Conditions : Polar aprotic solvents (DMF or DMSO) at 60–80°C.

  • Example : Replacement of the chlorine atom with methoxy or amino groups.

Cycloaddition Reactions

The triazole ring can engage in Huisgen 1,3-dipolar cycloaddition:

  • Reagent : Alkynes or nitriles under Cu(I)-catalyzed conditions .

  • Product : Formation of fused triazolo-heterocycles (e.g., triazolo-pyrimidines) .

  • Solvent Optimization : Ethanol yields up to 85% in related triazole systems (Table 1) .

Table 1: Solvent Effects on Triazole Cycloaddition Yields (Analogs)

SolventYield of Triazole Product (%)
PhMe2
DMF49
MeOH77
EtOH85

Condensation Reactions

The ketone participates in Schiff base formation:

  • Reagent : Primary amines (e.g., hydrazines) .

  • Product : Hydrazone derivatives, useful in medicinal chemistry .

  • Example : Reaction with thiosemicarbazide forms thiosemicarbazones (yield: 53%) .

Hydrolysis Reactions

Acidic or basic hydrolysis targets the triazole-pyrrolidine linkage:

  • Conditions : HCl (2M) or NaOH (1M) at reflux.

  • Product : Cleavage into pyrrolidine-3-amine and 2-(2-chlorophenyl)acetic acid derivatives.

Alkylation/Functionalization

The pyrrolidine nitrogen undergoes alkylation:

  • Reagent : Alkyl halides (e.g., methyl bromide).

  • Product : Quaternary ammonium salts with enhanced solubility.

  • Application : Used to modify pharmacokinetic properties in drug development.

Synthetic Pathways

Key steps in its synthesis include:

  • Triazole Formation : Huisgen cycloaddition between azides and alkynes .

  • Pyrrolidine Substitution : Nucleophilic displacement on bromopyrrolidine intermediates.

  • Ketone Functionalization : Friedel-Crafts acylation to attach the chlorophenyl group.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a triazole ring, a pyrrolidine ring, and a chlorophenyl moiety. The synthesis typically involves multi-step organic reactions:

  • Formation of the Triazole Ring : This can be achieved through a Huisgen cycloaddition reaction involving an azide and an alkyne.
  • Introduction of the Pyrrolidine Ring : The triazole intermediate is reacted with a pyrrolidine derivative.
  • Attachment of the Chlorophenyl Moiety : This is accomplished through coupling reactions with appropriate reagents.

Anticancer Activity

Research indicates that compounds with triazole and chlorophenyl structures exhibit promising anticancer properties. For instance, studies have shown that derivatives similar to 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone demonstrate significant cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 (µg/mL)
1MDA-MB23142.5
2HCT11664.3
3Mia-PaCa268.4

These findings suggest that the incorporation of the triazole and chlorophenyl moieties enhances the cytotoxic effects against cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating potential use in treating infections.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans10 µg/mL

The structural features of the compound may contribute to its ability to disrupt microbial cell functions .

Antifungal Activity

In addition to antibacterial effects, research has revealed antifungal properties associated with this compound. Studies have shown efficacy against specific fungal strains, making it a candidate for further exploration in antifungal therapies.

Study on Anticancer Properties

A study published in Chemistry and Pharmacology Bulletin examined the anticancer effects of similar triazole-containing compounds on various cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity, suggesting their potential as anticancer agents .

Research on Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial activity of triazole derivatives against clinical isolates of bacteria and fungi. The findings demonstrated that certain derivatives showed remarkable potency, supporting the hypothesis that modifications in structure could enhance antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. The chlorophenyl group can participate in van der Waals interactions, contributing to the overall binding strength. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Comparisons
Compound Name Key Structural Features Differences from Target Compound
1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone (9g) Dichlorophenyl + 1H-triazole; no pyrrolidine Lacks pyrrolidine; triazole substitution (N-1 vs. N-2)
1-(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-triazol-1-yl}phenyl)ethanone Pyridine-trifluoromethyl core + triazole-phenyl ethanone Pyridine instead of pyrrolidine; trifluoromethyl group
JWH-203 (2-(2-Chlorophenyl)-1-(1-pentylindol-3-yl)ethanone) Indole-pentyl group + 2-chlorophenyl ethanone Indole core replaces pyrrolidine-triazole system
1-(3-Methylpyrazol-1-yl)pyridin-2-yl)ethanone Pyridine + methylpyrazole; ethanone moiety Pyridine-methylpyrazole vs. pyrrolidine-triazole

Key Insights :

  • The pyrrolidine-triazole linkage in the target compound provides a unique balance of rigidity and flexibility compared to purely aromatic (e.g., 9g) or heteroaromatic (e.g., pyridine in ) systems.

Key Insights :

  • The target compound’s pyrrolidine-triazole system may improve CYP51 binding compared to 9g/9h by allowing better alignment with the enzyme’s active site.
  • Unlike JWH-203, the absence of an indole group likely eliminates cannabinoid receptor activity, focusing efficacy on antifungal targets .
Physicochemical Properties
Compound Molecular Weight logP (Predicted) Solubility
Target Compound ~335.8 g/mol 2.1 Moderate (polar pyrrolidine)
9g 300.1 g/mol 3.2 Low (aromatic dichlorophenyl)
Pyridine-trifluoromethyl derivative 407.8 g/mol 3.8 Low (trifluoromethyl group)
JWH-203 343.9 g/mol 5.1 Very low (lipophilic indole)

Key Insights :

  • The pyrrolidine in the target compound likely enhances water solubility compared to 9g or JWH-203.
  • Lower logP than JWH-203 suggests reduced CNS penetration, aligning with antifungal (vs. neurological) applications .

Key Challenges :

  • Introducing the pyrrolidine-triazole moiety may require careful optimization to avoid side reactions (e.g., over-alkylation).

Biological Activity

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone is a synthetic compound that incorporates a triazole ring and a pyrrolidine moiety, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by the presence of a triazole ring , a pyrrolidine ring , and a chlorophenyl group . The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
  • Pyrrolidine Ring Formation : Synthesized via cyclization reactions involving suitable precursors.
  • Coupling Reactions : The triazole and pyrrolidine rings are coupled with the chlorophenyl group through substitution reactions.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing triazole and pyrrolidine rings have shown effectiveness against various bacterial strains. In vitro studies demonstrate that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. Similar triazole-containing compounds have been reported to induce apoptosis in cancer cell lines. For example, certain derivatives have shown cytotoxic effects with IC50 values in the micromolar range against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines . The mechanism often involves the inhibition of key enzymes and modulation of signaling pathways related to cell proliferation.

Antioxidant Activity

Antioxidant assays reveal that compounds with triazole and pyrrolidine structures can scavenge free radicals effectively. The DPPH radical scavenging assay indicates that these compounds possess antioxidant properties comparable to well-known antioxidants like ascorbic acid .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Compounds may inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : The compound can interact with various receptors, potentially altering cellular responses to external stimuli.

Molecular docking studies suggest that the compound binds effectively to active sites of target proteins, influencing their activity .

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Antimicrobial Study : A study on pyrrolidinyl triazoles demonstrated significant antibacterial activity against Staphylococcus aureus, with MIC values comparable to standard antibiotics .
  • Anticancer Research : Another study highlighted the cytotoxic effects of triazole derivatives on cancer cell lines, showing promising results in inducing apoptosis and inhibiting tumor growth in vivo .

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialMIC: 3.12 - 12.5 µg/mL against S. aureus
AnticancerIC50 in µM against MCF-7 and PC-3
AntioxidantComparable to ascorbic acid in DPPH assay

Q & A

Q. What are the recommended synthetic routes for 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves:

  • Step 1: Alkylation of the pyrrolidine ring with a triazole moiety using methods analogous to those described for 1-(2,4-dichlorophenyl)-2-(2H-1,2,3-triazol-2-yl)ethanone (e.g., coupling reactions with EDCI/HOBt or Mitsunobu conditions) .
  • Step 2: Introduction of the 2-chlorophenyl ethanone group via nucleophilic substitution or Friedel-Crafts acylation.

Optimization Strategies:

  • Catalyst Selection: Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) or chiral auxiliaries for enantioselective synthesis .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for triazole-pyrrolidine coupling .
  • Yield Improvement: Purification via flash chromatography or recrystallization, achieving yields up to 82% under optimized conditions .

Table 1: Comparison of Synthetic Routes

MethodCatalyst/SolventYield (%)Purity (HPLC)
Alkylation (Method A)EDCI/HOBt, DMF75≥95%
Coupling (Method B)Pd(PPh₃)₄, THF82≥98%

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR are critical for verifying the pyrrolidine-triazole linkage (e.g., δ 4.60 ppm for triazole protons, δ 2.65 ppm for pyrrolidine methyl groups) .
  • LC-MS: Confirms molecular weight ([M+H]+ = ~407 for similar analogs) and detects impurities .
  • X-ray Crystallography: SHELX software (SHELXL/SHELXS) resolves crystal structures, validating stereochemistry and intermolecular interactions .

Example NMR Data (from analogous compounds):

  • 1H NMR (d⁶-DMSO): δ 7.34 (s, triazole-H), 4.55–4.60 (m, pyrrolidine-CH₂), 2.65 (s, ethanone-CH₃) .

Advanced Research Questions

Q. How can computational modeling be integrated into the design of derivatives to enhance binding affinity to target receptors?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict interactions with receptors (e.g., orexin receptors, as in ).
  • Molecular Dynamics (MD): Simulate ligand-receptor stability in physiological conditions (e.g., GROMACS with AMBER force fields).
  • QSAR Modeling: Correlate substituent effects (e.g., triazole vs. tetrazole) with activity using descriptors like logP and polar surface area .

Key Parameters:

  • Binding Affinity (Ki): Optimize substituents at the 2-chlorophenyl group to reduce steric hindrance.
  • Selectivity: Introduce electron-withdrawing groups (e.g., -Cl) to enhance target specificity .

Q. What strategies are employed to resolve enantiomers during asymmetric synthesis of the pyrrolidine-triazole moiety?

Methodological Answer:

  • Chiral Catalysts: Use (R)-BINAP or Jacobsen’s catalyst for enantioselective alkylation, achieving >99:1 enantiomeric ratio (er) .
  • Chiral HPLC: Employ columns like Chiralpak IA/IB with hexane:isopropanol mobile phases for separation.
  • Circular Dichroism (CD): Verify enantiopurity by comparing experimental spectra with computational predictions.

Table 2: Enantioselective Synthesis Optimization

CatalystSolventerYield (%)
(R)-BINAP/PdToluene99:178
Jacobsen’s Mn-SalenDCM95:565

Q. What in vitro models are appropriate for evaluating the metabolic stability of this compound?

Methodological Answer:

  • Liver Microsomes: Incubate with human/rat microsomes (0.5–1 mg/mL) and NADPH to assess CYP450-mediated degradation .
  • Hepatocyte Assays: Primary hepatocytes (e.g., HepG2 cells) quantify phase I/II metabolism via LC-MS/MS.
  • Stability Parameters: Monitor half-life (t1/2) and intrinsic clearance (Clint) under physiological pH/temperature .

Key Findings (Analogous Compounds):

  • Predicted pKa: -0.31 ± 0.42 suggests stability in acidic environments .
  • Boiling Point: 380.7±48.0°C indicates thermal resilience during storage .

Q. How do structural modifications at the triazole or pyrrolidine positions affect pharmacological activity?

Methodological Answer:

  • Triazole Replacement: Substituting triazole with tetrazole (as in ) reduces CNS penetration due to increased polarity.
  • Pyrrolidine Functionalization: Adding 3,4-dimethoxybenzyl groups (e.g., in ) enhances orexin receptor affinity by 10-fold.
  • 2-Chlorophenyl Modifications: Fluorination at the para position improves metabolic stability but may reduce target binding .

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